molecular formula C12H18N4O4S B13871620 4-[(1-Methylpiperidin-4-yl)amino]-3-nitrobenzenesulfonamide

4-[(1-Methylpiperidin-4-yl)amino]-3-nitrobenzenesulfonamide

Cat. No.: B13871620
M. Wt: 314.36 g/mol
InChI Key: HGBNUFIOPVXIKI-UHFFFAOYSA-N
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Description

4-[(1-Methylpiperidin-4-yl)amino]-3-nitrobenzenesulfonamide is a complex organic compound that features a piperidine ring, a nitro group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-Methylpiperidin-4-yl)amino]-3-nitrobenzenesulfonamide typically involves multiple steps. One common route includes the nitration of benzenesulfonamide followed by the introduction of the piperidine ring. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity. Safety measures are crucial due to the reactive nature of the intermediates involved.

Chemical Reactions Analysis

Types of Reactions

4-[(1-Methylpiperidin-4-yl)amino]-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Conditions often involve strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-[(1-Methylpiperidin-4-yl)amino]-3-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 4-[(1-Methylpiperidin-4-yl)amino]-3-nitrobenzenesulfonamide exerts its effects involves interaction with specific molecular targets. The nitro group can undergo reduction, leading to the formation of reactive intermediates that interact with cellular components. The sulfonamide group may inhibit certain enzymes, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1-Methylpiperidin-4-yl)oxy]aniline
  • 1-(1-Methylpiperidin-4-yl)piperidin-4-amine
  • 4-(1-Methylpiperidin-4-yl)benzene-1,2-diol

Uniqueness

4-[(1-Methylpiperidin-4-yl)amino]-3-nitrobenzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications and makes it a valuable compound in various research fields.

Properties

Molecular Formula

C12H18N4O4S

Molecular Weight

314.36 g/mol

IUPAC Name

4-[(1-methylpiperidin-4-yl)amino]-3-nitrobenzenesulfonamide

InChI

InChI=1S/C12H18N4O4S/c1-15-6-4-9(5-7-15)14-11-3-2-10(21(13,19)20)8-12(11)16(17)18/h2-3,8-9,14H,4-7H2,1H3,(H2,13,19,20)

InChI Key

HGBNUFIOPVXIKI-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-]

Origin of Product

United States

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